2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide
Description
This compound is a quinolin-2-one derivative characterized by a methoxy-substituted quinoline core, a p-tolylaminomethyl group at position 3, and an acetamide side chain linked to a 4-methoxybenzyl group. The presence of dual methoxy groups and a flexible acetamide bridge enhances its solubility and bioavailability compared to simpler quinoline analogs.
Properties
IUPAC Name |
2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-4-9-23(10-5-19)29-17-22-14-21-8-13-25(35-3)15-26(21)31(28(22)33)18-27(32)30-16-20-6-11-24(34-2)12-7-20/h4-15,29H,16-18H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJYKJURJDPQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including thiazolidinones, coumarin derivatives, and quinazolinones. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: The target compound’s quinolin-2-one core distinguishes it from coumarin-based analogs (e.g., 3a-l) and quinazolinones (e.g., compound 5). Acetamide Linkage: Unlike thioether-linked compounds (e.g., compound 5), the target’s acetamide group offers metabolic stability and reduced susceptibility to enzymatic cleavage .
Synthetic Pathways: The target compound’s synthesis involves multi-step acylation and condensation, contrasting with the ZnCl₂-catalyzed cyclization used for coumarin-thiazolidinones or the thioglycolic acid-mediated routes for thioacetamides .
Pharmacological Potential: While compound 28 demonstrated validated analgesic activity, the target compound’s bioactivity remains unverified. Thiazolidinone hybrids (e.g., 3a-l) exhibit broad-spectrum antimicrobial activity, but the target’s lack of a thiazolidinone ring may limit such effects .
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